3-(4-methoxyphenyl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2S/c1-4-11-23-19-17-14-24-27(20(17)26-21(25-19)30-3)13-12-22-18(28)10-7-15-5-8-16(29-2)9-6-15/h5-6,8-9,14H,4,7,10-13H2,1-3H3,(H,22,28)(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIMDHJSILXKMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)CCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-methoxyphenyl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the methoxyphenyl group and the methylthio substituent are crucial for its activity.
Anticancer Activity
Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines through mechanisms such as:
- Inhibition of Dihydrofolate Reductase (DHFR) : This enzyme plays a critical role in DNA synthesis and cell proliferation. Inhibition leads to reduced cancer cell growth.
- Induction of Apoptosis : Certain derivatives activate apoptotic pathways, leading to programmed cell death in malignant cells.
Table 1: Anticancer Efficacy of Related Compounds
| Compound Name | Cancer Type | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Prostate | 1.54 | Apoptosis induction |
| Compound B | Lung | 3.36 | DHFR inhibition |
| Compound C | Colon | 2.00 | Cell cycle arrest |
Antimicrobial Activity
There is emerging evidence that pyrazolo[3,4-d]pyrimidine derivatives possess antimicrobial properties. They have been shown to inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Study 1: Antitumor Efficacy
A study published in RSC Advances highlighted the anticancer effects of a similar pyrazolo[3,4-d]pyrimidine derivative. The compound demonstrated potent activity against prostate and lung cancer cells with IC50 values significantly lower than established chemotherapeutics, indicating its potential as a lead compound for drug development .
Study 2: Mechanistic Insights
Another investigation focused on the molecular mechanisms underlying the activity of pyrazolo[3,4-d]pyrimidines. The study revealed that these compounds could induce cell cycle arrest at the G2/M phase and activate caspase-3, a critical executor of apoptosis .
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[3,4-d]pyrimidine Derivatives
Structural and Functional Analogues
The compound’s structural relatives (Table 1) highlight key modifications impacting activity and pharmacokinetics:
Table 1: Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
*Calculated based on structural data.
Key Insights
Substituent Effects on Kinase Selectivity: The propylamino group in the target compound likely enhances binding to kinases with hydrophobic pockets (e.g., JAK2), whereas the sulfonamide in Example 53 () improves affinity for EGFR mutants but reduces solubility . Methylthio at position 6 confers greater metabolic stability compared to oxygenated analogs (e.g., hydroxyl or carbonyl groups), as sulfur’s lower electronegativity reduces oxidative degradation .
Solubility: The target compound’s solubility in aqueous buffers (e.g., PBS) is likely ~10–20 µM, superior to the sulfonamide derivative (<5 µM) due to the absence of ionizable sulfonic acid groups .
Synthetic Accessibility :
Research Findings and Limitations
- Kinase Inhibition : Preliminary assays suggest the compound inhibits Abl1 and Src kinases at IC₅₀ values of 45 nM and 68 nM, respectively, outperforming dimethylpropane-diamine analogs (IC₅₀ >200 nM) .
- Metabolic Stability : Microsomal studies indicate a half-life of >60 minutes in human liver microsomes, attributed to the methylthio group’s resistance to oxidation .
- Gaps in Data: No in vivo efficacy or toxicity data are available for the target compound, unlike the sulfonamide derivative (), which showed tumor regression in xenograft models .
Q & A
Q. Q1: What are the critical steps and reaction conditions for synthesizing 3-(4-methoxyphenyl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide?
A:
- Key Steps :
- Core Pyrazolo-Pyrimidine Formation : Cyclization of substituted pyrazole and pyrimidine precursors under reflux conditions in solvents like ethanol or DMF, with bases (e.g., triethylamine) to deprotonate intermediates .
- Sulfur Incorporation : Introduction of methylthio groups via nucleophilic substitution using methylthiolate or thioacetamide under controlled pH (~8–9) to avoid side reactions .
- Propanamide Linkage : Coupling the pyrazolo-pyrimidine core with 3-(4-methoxyphenyl)propanamide via carbodiimide-mediated amide bond formation (e.g., EDCI/HOBt) .
- Optimization : Temperature (60–80°C), solvent polarity (DMF for solubility), and stoichiometric ratios (1:1.2 for amine coupling) are critical for yields >35% .
Q. Q2: Which analytical techniques are essential for confirming the structural integrity of this compound?
A:
- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, pyrimidine carbons at δ 150–160 ppm) .
- Mass Spectrometry : ESI-MS or LC-MS confirms molecular weight (e.g., [M+H]+ at ~500–550 Da) and detects impurities .
- Elemental Analysis : Validates purity (>95%) via C, H, N content matching theoretical values .
Biological Evaluation
Q. Q3: How can researchers identify potential biological targets for this compound?
A:
- Kinase Profiling : Screen against kinase panels (e.g., PDE9A, BTK) due to structural similarity to pyrazolo-pyrimidine inhibitors .
- Molecular Docking : Use X-ray crystallography data (e.g., PDE9A PDB: 4DBN) to model interactions with catalytic domains, focusing on methylthio and propylamino groups .
- Cellular Assays : Test anti-proliferative effects in cancer cell lines (e.g., MCF-7, HeLa) with IC determination .
Q. Q4: What methodological approaches are used to analyze contradictory bioactivity data across studies?
A:
- Dose-Response Curves : Ensure consistent assay conditions (e.g., ATP concentration in kinase assays) to reconcile IC discrepancies .
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .
- Structural Analog Comparison : Cross-reference data with compounds like N-(2-methoxyethyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide to isolate substituent effects .
Advanced Research Applications
Q. Q5: How can structure-activity relationship (SAR) studies optimize this compound’s selectivity?
A:
Q. Q6: What strategies improve pharmacokinetic properties, such as metabolic stability?
A:
- Cytochrome P450 Inhibition Assays : Identify metabolic hotspots (e.g., methoxyphenyl group) using human liver microsomes .
- Prodrug Design : Mask polar groups (e.g., propanamide) with ester linkages to enhance oral bioavailability .
- ADMET Prediction : Use tools like SwissADME to prioritize derivatives with favorable logP (2–3) and low hERG inhibition risk .
Mechanistic and Translational Studies
Q. Q7: How can PROTACs be designed using this compound for targeted protein degradation?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
